8-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
CAS No.:
Cat. No.: VC4043829
Molecular Formula: C14H22ClNO
Molecular Weight: 255.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22ClNO |
|---|---|
| Molecular Weight | 255.78 g/mol |
| IUPAC Name | 8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C14H21NO.ClH/c1-3-9-15-12-8-7-11-5-4-6-14(16-2)13(11)10-12;/h4-6,12,15H,3,7-10H2,1-2H3;1H |
| Standard InChI Key | WQZOPGSQNJGSJO-UHFFFAOYSA-N |
| SMILES | CCCNC1CCC2=C(C1)C(=CC=C2)OC.Cl |
| Canonical SMILES | CCCNC1CCC2=C(C1)C(=CC=C2)OC.Cl |
Introduction
8-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chemical compound with a molecular formula of C₁₄H₂₁ClN₁O and a molecular weight of approximately 255.78 g/mol, although the base compound without hydrochloride has a molecular weight of 219.32 g/mol . It belongs to the class of amine derivatives and features a tetrahydronaphthalene structure, which is notable for its potential biological activities. This compound is primarily studied for its pharmacological properties and is often used in research related to neuropharmacology and medicinal chemistry.
Synthesis and Preparation
The synthesis of 8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves several steps, which may vary based on specific laboratory protocols and desired purity levels. The process generally includes the formation of the tetrahydronaphthalene core followed by the introduction of the methoxy and propylamine groups.
Biological Activities and Research Applications
Preliminary studies suggest that 8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride exhibits various biological activities, making it a subject of interest in neuropharmacology and medicinal chemistry. Interaction studies involving this compound have focused on understanding its therapeutic potential and safety profile.
| Biological Activity | Description |
|---|---|
| Neuropharmacological Effects | Potential interactions with neurotransmitter systems |
| Medicinal Chemistry Applications | Used in the development of new therapeutic agents |
Related Compounds
Several compounds share structural or functional similarities with 8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. These include:
-
5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine: Lacks the methoxy group at the 8-position.
-
(R)-8-Methoxy-N-propyl-2-aminotetraline hydrochloride: Features a different core structure, potentially leading to different biological activities.
-
(R)-8-Methoxy-N-propyl-1-aminoindane: Exhibits a distinct structural framework with varied receptor interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume